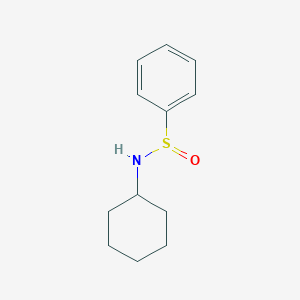

N-cyclohexylbenzenesulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMSORUDLSEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Organosulfur Compounds

Organosulfur chemistry is a vast and vital area of study, encompassing compounds that are integral to biology, medicine, and materials science. The versatility of sulfur lies in its ability to exist in multiple oxidation states, leading to a wide array of functional groups such as thiols, sulfides, sulfoxides, sulfones, and the sulfonamides ubiquitous in pharmaceuticals.

N-Cyclohexylbenzenesulfinamide belongs to the sulfinamide class of compounds. In this functional group, the sulfur atom is in the +4 oxidation state, bonded to an oxygen atom, a nitrogen atom, and a carbon atom. This distinguishes it from the more highly oxidized and often more stable sulfonamides, where the sulfur atom is in the +6 oxidation state and bonded to two oxygen atoms. This difference in oxidation state renders the sulfinamide group a unique and reactive entity, often employed as a versatile intermediate in synthetic pathways.

Fundamental Significance of the Sulfinamide Functional Group in Organic Synthesis

The sulfinamide functional group is a cornerstone of modern synthetic chemistry due to its dual utility as both a reactive intermediate and a powerful stereochemical controller. Sulfinamides are valuable precursors for the synthesis of other important sulfur-containing functional groups that are prevalent in pharmaceuticals and agrochemicals.

Perhaps the most significant role of the sulfinamide group is in asymmetric synthesis. Chiral, non-racemic sulfinamides, such as tert-butanesulfinamide, are widely used as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the desired product. The condensation of these chiral sulfinamides with aldehydes and ketones forms sulfinyl imines. These intermediates can then undergo highly diastereoselective additions of various nucleophiles. Subsequent acidic cleavage of the sulfinyl group reveals a chiral amine, a structural motif of immense importance in countless biologically active molecules. This methodology provides a reliable and efficient route to enantiomerically pure amines, amino alcohols, and amino acids.

Overview of Academic Research Trajectories Concerning N Cyclohexylbenzenesulfinamide

Established Synthetic Routes to this compound

The synthesis of sulfinamides, including the target compound this compound, can be achieved through several reliable methods. These routes typically involve the formation of a bond between a sulfinyl sulfur atom and a nitrogen atom of an amine.

One of the most traditional and direct methods is the reaction of a sulfinyl chloride with a primary or secondary amine. In the context of this compound, this would involve the reaction of benzenesulfinyl chloride with cyclohexylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A more contemporary, one-pot approach for synthesizing sulfinamides has been developed to avoid the handling of potentially unstable sulfinyl chlorides. This method uses a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which reacts with an organometallic reagent (like phenylmagnesium bromide, derived from benzene) to generate a metal sulfinate in situ. This intermediate is then activated with thionyl chloride to form the sulfinyl chloride, which immediately reacts with the added amine (cyclohexylamine) to yield the final sulfinamide product. nih.gov The entire sequence can be performed at room temperature in a single reaction vessel. nih.gov

Another established strategy involves the reaction of methyl sulfinates with lithium amides. organic-chemistry.org In this two-step process, a methyl sulfinate is first reacted with a lithium amide, generated from the corresponding amine and a strong base, to form the sulfinamide. organic-chemistry.org The resulting sulfinamide can then be used directly or, if desired, oxidized to the corresponding sulfonamide. organic-chemistry.org This method offers an alternative to using sulfonyl chlorides, which can be hazardous. organic-chemistry.org

| Synthetic Route | Key Reagents | Description | Reference |

| Classical Method | Benzenesulfinyl chloride, Cyclohexylamine, Base (e.g., Triethylamine) | Direct condensation of an amine with a sulfinyl chloride. | chemicalbook.com |

| DABSO One-Pot Method | Organometallic reagent (e.g., PhMgBr), DABSO, Thionyl chloride, Cyclohexylamine | In situ generation of sulfinyl chloride from a sulfur dioxide surrogate for immediate reaction with an amine. | nih.gov |

| Methyl Sulfinate Method | Methyl benzenesulfinate (B1229208), Lithium cyclohexylamide | Reaction of a stable methyl sulfinate ester with a pre-formed lithium amide. | organic-chemistry.org |

Precursor Chemistry and Synthetic Precursors

The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors.

Benzenoid Precursors: The primary precursor for the "benzene-sulfur" portion of the molecule is benzenesulfinyl chloride . It can be prepared by reacting sodium benzenesulfinate with thionyl chloride. chemicalbook.com An alternative preparation involves the chlorination of phenyl thioacetate (B1230152) at low temperatures. chemicalbook.com For modern one-pot syntheses, the ultimate precursor can be benzene (B151609) itself, which is converted into an organometallic reagent like phenylmagnesium bromide or phenyllithium (B1222949) before reaction with a sulfur dioxide source. nih.govwikipedia.org

Cyclohexylamine Precursors: Cyclohexylamine is the nitrogen-containing precursor. It is produced on an industrial scale primarily through two major routes:

Hydrogenation of aniline (B41778): Aniline is hydrogenated over a cobalt-alumina or ruthenium-on-carbon catalyst. chemcess.com

Reductive amination of cyclohexanone: Cyclohexanone is reacted with ammonia (B1221849) and hydrogen over nickel or cobalt catalysts at high temperature and pressure. chemcess.com

Sulfur Source Precursors: For modern synthetic routes that avoid the direct use of benzenesulfinyl chloride, sulfur dioxide surrogates are employed. The most common is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a stable, solid reagent that is easier and safer to handle than gaseous sulfur dioxide. nih.gov

| Precursor | Role in Synthesis | Common Preparation Method | Reference |

| Benzenesulfinyl Chloride | Electrophilic sulfinylating agent | Reaction of sodium benzenesulfinate with thionyl chloride. | chemicalbook.com |

| Cyclohexylamine | Nucleophilic amine source | Hydrogenation of aniline or reductive amination of cyclohexanone. | chemcess.com |

| Benzene | Ultimate source of phenyl group | Used to generate organometallic reagents (e.g., PhMgBr). | wikipedia.org |

| DABSO | Solid sulfur dioxide surrogate | Commercially available. | nih.gov |

| Methyl benzenesulfinate | Stable sulfinylating agent | Available commercially or synthesized from sulfinic acids. | organic-chemistry.org |

Catalytic and Reagent Systems Employed in Sulfinamide Synthesis

The choice of reagents and catalysts is pivotal for achieving high efficiency and yield in sulfinamide synthesis.

In the classical synthesis involving benzenesulfinyl chloride and cyclohexylamine, a stoichiometric amount of a tertiary amine base, such as triethylamine (B128534) or pyridine , is essential. The base acts as a scavenger for the hydrogen chloride (HCl) gas that is liberated during the reaction, preventing the protonation of the cyclohexylamine nucleophile and driving the reaction to completion. rsc.org

For the one-pot synthesis starting from an organometallic reagent, a specific sequence of reagents is used. nih.gov First, an organometallic reagent (e.g., Grignard or organolithium) is used to introduce the phenyl group. This is followed by the addition of DABSO . The crucial subsequent reagent is thionyl chloride or oxalyl chloride , which converts the intermediate metal sulfinate into the reactive sulfinyl chloride. nih.gov Thionyl chloride is often preferred as it can lead to fewer purification challenges compared to oxalyl chloride. nih.gov

In methods utilizing methyl sulfinates, strong bases are required to generate the nucleophilic lithium amide. n-Butyllithium (n-BuLi) is a common choice for deprotonating the amine (cyclohexylamine) to form the highly reactive lithium amide prior to its reaction with the methyl benzenesulfinate. mdpi.com

| Reagent/Catalyst | Function | Applicable Synthetic Route | Reference |

| Triethylamine (Et3N) | HCl Scavenger/Base | Classical condensation of sulfinyl chloride and amine. | rsc.org |

| Phenylmagnesium Bromide | Organometallic Nucleophile | DABSO one-pot method. | nih.gov |

| Thionyl Chloride (SOCl2) | Activating Agent | DABSO one-pot method (converts sulfinate to sulfinyl chloride). | nih.gov |

| n-Butyllithium (n-BuLi) | Strong Base | Methyl sulfinate method (generates lithium amide). | mdpi.com |

Strategies for Isolation and Purification in Sulfinamide Synthesis

After the reaction is complete, a systematic workup and purification procedure is necessary to isolate the this compound product in high purity.

The initial workup typically involves quenching the reaction and removing inorganic salts and water-soluble byproducts. This is often achieved by diluting the reaction mixture with an organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and washing it sequentially with aqueous solutions. rsc.org A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) is common to neutralize any remaining acid, followed by a wash with brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers. rsc.org The combined organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). rsc.org

The primary method for purifying crude sulfinamides is flash column chromatography on silica (B1680970) gel. nih.govrsc.org A solvent system, typically a mixture of a nonpolar solvent like hexanes or cyclohexane (B81311) and a more polar solvent like ethyl acetate, is used as the eluent. rsc.orgresearchgate.net The polarity of the eluent is optimized to achieve a clean separation of the desired product from unreacted starting materials and nonpolar impurities.

If the final product is a stable, crystalline solid, recrystallization can be an effective final purification step. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities behind in the solution. nih.gov

| Technique | Purpose | Typical Reagents/Solvents | Reference |

| Aqueous Workup | Removal of salts and water-soluble impurities | Dichloromethane, Ethyl Acetate, aq. NaHCO3, Brine | rsc.org |

| Drying | Removal of residual water from organic solution | Anhydrous MgSO4 or Na2SO4 | rsc.org |

| Flash Column Chromatography | Separation based on polarity | Silica Gel, Hexane (B92381)/Ethyl Acetate mixtures | nih.govrsc.org |

| Recrystallization | Final purification of solid products | Ethanol (B145695), Methanol/Water mixtures | nih.gov |

Reactions Involving Nitrogen Atom Functionalization

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to a variety of electrophilic reactions. This reactivity allows for the extension of the molecule and the introduction of new functional groups, leading to the synthesis of more complex sulfur-containing compounds.

Iminosulfonamide Formation via Bromination of this compound with Cyclohexylamine

A key transformation involving the nitrogen atom of this compound is its reaction with bromine in the presence of an amine, such as cyclohexylamine, to yield an iminosulfonamide. This reaction proceeds through the formation of a reactive intermediate that is subsequently trapped by the amine.

In a typical procedure, this compound is treated with bromine in a suitable solvent like carbon tetrachloride, in the presence of cyclohexylamine. The bromine acts as an electrophile, activating the sulfinamide. The cyclohexylamine then attacks the sulfur center, leading to the formation of N-cyclohexylbenzene-N'-cyclohexyl-iminosulfonamide and the elimination of hydrogen bromide, which is neutralized by the excess amine in the reaction mixture.

Reaction Scheme:

This reaction provides an efficient method for the synthesis of N,N'-disubstituted iminosulfonamides, which are valuable compounds in organic synthesis and medicinal chemistry.

Stereochemical Outcomes of Reactions

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Reactions involving this chiral center can proceed with varying degrees of stereoselectivity, leading to products with a specific three-dimensional arrangement.

While specific studies on the stereochemical outcomes of reactions involving this compound are not extensively documented in publicly available literature, general principles derived from studies on other chiral sulfinamides can be applied. The stereochemical course of a reaction at the sulfur center is highly dependent on the reaction mechanism.

For instance, in reactions where a nucleophile attacks the sulfur atom, the stereochemistry can be either retained or inverted, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. If the reaction proceeds through a mechanism where the incoming group attacks from the face opposite to the leaving group (a backside attack, analogous to an SN2 reaction at carbon), an inversion of configuration at the sulfur center is expected. Conversely, if the reaction involves a frontside attack or a mechanism with a trigonal bipyramidal intermediate where the entering and leaving groups occupy equatorial positions, retention of configuration may be observed.

The stereochemical outcome is a critical consideration in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The use of chiral auxiliaries or catalysts can often control the stereoselectivity of reactions involving sulfinamides.

Chemoselectivity and Functional Group Tolerance in Transformations

Chemoselectivity refers to the ability to react with one functional group in the presence of other, potentially reactive, functional groups. The transformations of this compound and related sulfinamides often exhibit a high degree of chemoselectivity.

Recent advancements in synthetic methodologies have highlighted the broad functional group tolerance in reactions involving sulfinamides. For example, palladium-catalyzed cross-coupling reactions to form sulfinamides have been shown to be compatible with a wide range of functional groups, including esters, nitriles, and halides. This tolerance is crucial for the synthesis of complex molecules where sensitive functionalities must remain intact.

Advanced Mechanistic Investigations of N Cyclohexylbenzenesulfinamide Reactivity

Elucidation of Reaction Pathways and Identification of Key Intermediates

Comprehensive studies detailing the specific reaction pathways of N-cyclohexylbenzenesulfinamide, including its protonation behavior, transition state structures, and thermodynamic and kinetic profiles, are not available in the surveyed literature. General principles of sulfinamide chemistry can be inferred, but specific experimental or computational data for the N-cyclohexyl derivative is scarce.

Protonation Dynamics of Sulfinamides

The protonation of sulfinamides can occur at either the nitrogen or the oxygen atom, and the preferred site depends on the substituents and the reaction conditions. The dynamics of this process—the rates and equilibria of proton transfer—are crucial for understanding the subsequent reactivity of the molecule. However, specific studies detailing the protonation dynamics for this compound, including pKa values and the characterization of the resulting conjugate acids, are not described in the available research.

Transition State Characterization in Sulfinamide Reactions (e.g., Six-Membered Chair-like Transition States)

The characterization of transition states is fundamental to understanding reaction mechanisms, as it provides insight into the highest energy point along the reaction coordinate. wikipedia.org For reactions involving sulfinamides, such as rearrangements or nucleophilic substitutions, the geometry of the transition state dictates the stereochemical outcome. While chair-like six-membered transition states are common in many organic reactions, specific computational or experimental evidence characterizing such states in reactions of this compound is not present in the available literature.

Influence of Catalysis and Reagent Design on Reaction Mechanisms

Catalysis is a cornerstone of modern synthetic chemistry, enabling reactions to proceed faster and more selectively by providing an alternative, lower-energy reaction pathway. researchgate.net The design of reagents also plays a critical role in controlling reaction outcomes. While there is extensive research on the catalysis of reactions for related sulfur-nitrogen compounds, specific investigations into how catalysts or particular reagent designs modify the reaction mechanisms of this compound are not documented. For instance, while one study mentions the use of this compound as a starting material for the synthesis of an N-cyclohexylbenzene-N-cyclohexyl-iminosulfonamide, it does not provide details on the mechanism or the influence of catalysis on the sulfinamide's reactivity. acs.org

Spectroscopic and Structural Characterization Methodologies in N Cyclohexylbenzenesulfinamide Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. europa.eu

For N-cyclohexylbenzenesulfinamide, HRMS would be used to verify its molecular formula, C₁₂H₁₇NOS. The experimentally measured exact mass of the protonated molecule, [M+H]⁺, would be compared against the theoretically calculated mass. A close match provides strong evidence for the compound's identity and elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NOS |

| Calculated Monoisotopic Mass | 223.1031 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ |

| Expected Exact Mass (m/z) | 224.1109 |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is the most common technique used for this purpose in the analysis of organic molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. nih.gov For a non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. lcms.cz

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. The purity of an this compound sample is determined by analyzing the resulting chromatogram. A pure sample will ideally exhibit a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities. A Diode Array Detector (DAD) is often used to obtain the UV spectrum of the peak, which can aid in identification by confirming the presence of the benzene (B151609) chromophore.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV Diode Array Detector (DAD) |

| Wavelength | Monitoring at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Purpose | Purity assessment and quantification |

Flash Column Chromatography

Flash column chromatography is a crucial purification technique in synthetic chemistry, prized for its speed and efficiency in separating compounds from reaction mixtures. nih.gov This method is a form of medium-pressure liquid chromatography that utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. chromtech.com A solvent system, known as the mobile phase, is pushed through the column under moderate pressure, usually with compressed air or nitrogen, which accelerates the separation process compared to traditional gravity-fed chromatography. nih.govgrace.com The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. chromtech.com

Research Findings & Methodology

The primary goal of flash chromatography is to isolate the desired product from unreacted starting materials, by-products, and other impurities. The process begins with the selection of a suitable solvent system, which is optimized to achieve a good separation factor (selectivity) between the target compound and its contaminants. kanto.com.my This is typically accomplished using thin-layer chromatography (TLC) to screen various solvent mixtures. For a compound like this compound, a common starting point would be a binary solvent system consisting of a non-polar solvent and a more polar solvent.

Key Parameters for Flash Chromatography:

Stationary Phase: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂), typically with a particle size of 40–63 µm. weber.hu The quality and properties of the silica gel, such as particle size distribution and surface area, can significantly influence the resolution of the separation. grace.comkanto.com.my

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. commonorganicchemistry.com The polarity of the eluent is carefully adjusted to ensure the target compound has an optimal retention factor (Rf) on a TLC plate, generally between 0.2 and 0.4, to ensure effective separation on the column. rochester.edu For basic compounds containing nitrogen, such as sulfonamides, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent peak tailing and improve resolution. rochester.edu

Loading Technique: The crude reaction mixture containing this compound can be loaded onto the column using two primary methods: dry loading or wet (liquid) loading. In wet loading, the sample is dissolved in a minimal amount of the chromatography solvent or a stronger, compatible solvent like dichloromethane (B109758) and carefully applied to the top of the silica bed. rochester.edu For dry loading, the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is then added to the top of the column. weber.hurochester.edu Dry loading is often preferred as it can lead to sharper bands and better separation. weber.hu

Elution: After loading, the solvent is passed through the column under pressure. The elution can be performed isocratically (with a constant solvent composition) or with a gradient (where the polarity of the solvent is gradually increased over time). teledynelabs.com A gradient elution, for example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate, is often effective for separating compounds with a range of polarities. teledynelabs.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound.

Illustrative Data Table for a Typical Flash Chromatography Purification

The following table represents a hypothetical, yet typical, set of parameters that would be established for the purification of this compound based on standard laboratory practices.

| Parameter | Specification | Purpose/Comment |

| Stationary Phase | Silica Gel (SiO₂) | Standard adsorbent for moderately polar compounds. Particle size of 40-63 µm is common for flash applications. weber.hu |

| Column Dimensions | Dependent on sample size | A larger sample mass requires a larger column diameter and bed volume to maintain resolution. weber.hu |

| Sample Loading | Dry Loading | The crude product is pre-adsorbed onto silica gel. This technique often improves separation efficiency. rochester.edu |

| Mobile Phase System | Hexane / Ethyl Acetate | A common and effective solvent system for a wide range of organic compounds. commonorganicchemistry.com |

| Elution Method | Gradient Elution | Starts with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and increases to higher polarity (e.g., 30% Ethyl Acetate in Hexane) to elute the product after lower polarity impurities have been washed off. teledynelabs.com |

| Detection Method | Thin-Layer Chromatography (TLC) | Fractions are monitored by TLC with UV visualization (254 nm) to identify the presence of the product. |

Computational Chemistry Applications in N Cyclohexylbenzenesulfinamide Research

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a prominent tool for analyzing the structural and electronic properties of molecules like N-cyclohexylbenzenesulfinamide. orientjchem.org DFT calculations can provide highly accurate predictions of molecular geometries, including bond lengths and angles, which are crucial for understanding the compound's three-dimensional structure. utm.my

For this compound, DFT can be employed to determine the optimized molecular geometry, minimizing the total energy of the system. This allows for the precise calculation of key structural parameters. Furthermore, DFT is used to analyze the electronic properties of the molecule. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. orientjchem.orgutm.my These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. orientjchem.org

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined using DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-N | 1.68 Å |

| Bond Length | S=O | 1.50 Å |

| Bond Length | C-S | 1.80 Å |

| Bond Angle | O-S-N | 110° |

| Bond Angle | C-S-N | 105° |

| Dihedral Angle | C-S-N-C | 75° |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational modeling is a vital tool for elucidating reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that connect them. nih.gov For reactions involving this compound, computational methods can map out the entire potential energy surface of a reaction pathway. smu.edu

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the intended reactants and products. smu.edu

The insights gained from modeling reaction mechanisms are invaluable for optimizing reaction conditions. For instance, by understanding the transition state structure, it may be possible to design catalysts that lower the activation energy and accelerate the reaction. acs.org

Table 2: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +2.5 |

| Transition State 2 | +18.7 |

| Products | -10.4 |

Note: This table presents a hypothetical energy profile to illustrate the data generated from reaction mechanism modeling.

Prediction of Reactivity and Selectivity in Sulfinamide Chemistry

A significant application of computational chemistry is the prediction of how a molecule will behave in a chemical reaction, including its reactivity and selectivity (chemo-, regio-, and stereoselectivity). acs.org For this compound and related sulfinamides, computational models can predict the most likely sites of reaction and the preferred orientation of approaching reactants.

Reactivity can be predicted by analyzing various molecular properties derived from DFT calculations. For example, Fukui functions or the dual descriptor can be calculated to identify the most nucleophilic and electrophilic sites within the molecule. The energies of frontier molecular orbitals (HOMO and LUMO) also provide a basis for predicting reactivity through frontier molecular orbital theory. researchgate.net

Predicting selectivity often involves comparing the activation energies of competing reaction pathways. For example, to predict the regioselectivity of a reaction, one would calculate the activation energies for attack at different positions on the molecule. The pathway with the lower activation energy will be the favored one, leading to the major product. Machine learning models, trained on datasets of known reactions, are also emerging as powerful tools for predicting the outcomes of reactions involving sulfinamides and other nucleophiles. rsc.orgrsc.org These models can learn complex relationships between reactants, catalysts, solvents, and the resulting products to make predictions on new, untested systems. rsc.org

Derivatization Strategies and Analogue Synthesis of N Cyclohexylbenzenesulfinamide

Pathways to N-Substituted Sulfinamide Derivatives

Modification at the nitrogen atom of the sulfinamide linkage is a primary strategy for creating diverse derivatives. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, although its reactivity is modulated by the adjacent sulfinyl and cyclohexyl groups. Common pathways involve N-alkylation and N-arylation.

N-alkylation is typically achieved by first deprotonating the sulfinamide with a strong base to form a more nucleophilic amide anion, which then reacts with an alkylating agent. derpharmachemica.com This two-step process is often necessary because the neutral amide is a relatively weak nucleophile. A variety of bases can be employed, with sodium hydride being a common choice. The subsequent addition of an alkyl halide, such as benzyl (B1604629) chloride, leads to the formation of the corresponding N-alkylated sulfinamide. nih.gov This methodology allows for the introduction of a wide range of alkyl groups, from simple methyl or ethyl chains to more complex functionalized moieties. organic-chemistry.org

N-arylation introduces an aromatic ring to the nitrogen atom, a transformation that typically requires a metal catalyst. Copper-catalyzed N-arylation reactions, for example, can couple the sulfinamide with aryl boronic acids to yield N-aryl derivatives. ekb.eg These methods expand the structural diversity available from the N-cyclohexylbenzenesulfinamide scaffold.

| Strategy | Reagents | Resulting Derivative Type | Notes |

| N-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | N-Alkyl-N-cyclohexylbenzenesulfinamide | A general and widely applicable method for introducing various alkyl groups. derpharmachemica.comorganic-chemistry.org |

| N-Benzylation | 1. Sodium Hydride (NaH)2. Benzyl Chloride | N-Benzyl-N-cyclohexylbenzenesulfinamide | A specific example of N-alkylation to introduce a benzyl group. nih.gov |

| N-Arylation | Aryl Boronic Acid, Cu Catalyst | N-Aryl-N-cyclohexylbenzenesulfinamide | Allows for the introduction of substituted or unsubstituted aryl groups. ekb.eg |

Modifications of the Cyclohexyl Moiety

Direct functionalization of the cyclohexyl ring in a pre-formed this compound molecule is challenging due to the chemical inertness of C-H bonds in the saturated aliphatic ring. Consequently, the more common and synthetically practical approach is to utilize a pre-functionalized cyclohexylamine (B46788) as a starting material in the initial synthesis of the sulfinamide. This allows for the incorporation of a wide variety of substituents on the cyclohexyl ring. chemcess.com

However, advancements in C-H activation and radical chemistry present potential pathways for the direct modification of the cyclohexyl group. Nitrogen-centered radicals, for instance, can be used to perform intermolecular additions across π-systems or abstract hydrogen atoms, offering a potential, albeit less explored, route for functionalizing the cyclohexyl moiety in the presence of the sulfinamide group. acs.org Such methods could introduce new functional groups or points of attachment, significantly broadening the scope of accessible analogues.

| Strategy | Methodology | Resulting Derivative Type | Notes |

| Synthesis from Derivatized Precursors | Use of a substituted cyclohexylamine in the initial reaction with benzenesulfinyl chloride. | N-(Substituted-cyclohexyl)benzenesulfinamide | The most straightforward and common method for obtaining cyclohexyl-modified analogues. chemcess.com |

| Direct C-H Functionalization (Potential) | Radical-mediated reactions (e.g., using N-bromosuccinimide under specific conditions). | N-(Functionalized-cyclohexyl)benzenesulfinamide | A theoretical but challenging approach that would involve direct modification of the existing ring. acs.org |

Modifications of the Benzenesulfinyl Moiety

The benzenesulfinyl portion of the molecule offers two main sites for modification: the aromatic ring and the sulfur atom.

The benzene (B151609) ring can undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. numberanalytics.commasterorganicchemistry.com Depending on the reagents and catalysts used, various functional groups can be introduced onto the ring. uomustansiriyah.edu.iq For example, reaction with a halogen source like N-chlorosuccinimide or bromine in the presence of a Lewis acid catalyst can yield halogenated derivatives, such as N-cyclohexyl-(4-chlorobenzenesulfinamide). nih.gov Similarly, nitration can be achieved using a mixture of nitric and sulfuric acids to introduce a nitro group. uomustansiriyah.edu.iq The existing sulfinamide group acts as a directing group, typically favoring substitution at the ortho- and para-positions of the ring.

The sulfur atom of the sulfinyl group is in an intermediate oxidation state (S(IV)) and can be readily oxidized. Treatment with an oxidizing agent can convert the sulfinamide into the corresponding sulfonamide (S(VI) oxidation state). acs.org This transformation significantly alters the electronic properties and geometry of the sulfur center.

| Strategy | Reagents | Resulting Derivative Type | Notes |

| Electrophilic Halogenation | Halogen Source (e.g., Br₂, Cl₂), Lewis Acid Catalyst (e.g., FeBr₃) | N-Cyclohexyl-(halo-benzenesulfinamide) | Introduces a halogen atom (Cl, Br) onto the benzene ring, typically at the para position. uomustansiriyah.edu.iqnih.gov |

| Electrophilic Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | N-Cyclohexyl-(nitro-benzenesulfinamide) | Introduces a nitro group (-NO₂) onto the benzene ring. uomustansiriyah.edu.iq |

| Oxidation of Sulfur | Oxidizing Agent (e.g., m-CPBA) | N-Cyclohexylbenzenesulfonamide | Converts the sulfinyl group (S=O) to a sulfonyl group (SO₂). acs.org |

Development of Novel Sulfinamide Architectures

This compound and its derivatives are valuable building blocks for constructing more complex molecular architectures, particularly N-heterocycles. rsc.orgresearchgate.net The reactivity of the sulfinamide group can be harnessed to participate in cyclization reactions, leading to a variety of ring systems.

One common strategy involves the condensation of the sulfinamide (or its corresponding sulfinylimine formed by reaction with an aldehyde) with other molecules to build heterocyclic rings. For instance, the Paal-Knorr synthesis allows for the creation of N-substituted pyrroles by reacting an amine with a 1,4-dicarbonyl compound. organic-chemistry.org In an analogous fashion, sulfinamides can be used to generate N-sulfonyl pyrroles.

Another approach involves "click chemistry," where an azide-functionalized benzenesulfinamide (B100797) can undergo a Huisgen [3+2] cycloaddition with an alkyne to form a triazole ring, linking the core structure to another molecular fragment. researchgate.net Furthermore, sulfinamides can react with diazonium salts and subsequently with reagents like malononitrile (B47326) to form pyridazine (B1198779) derivatives. nih.gov These methods demonstrate the utility of the this compound scaffold in synthesizing diverse and novel heterocyclic structures.

| Strategy | Key Reaction | Reactants | Resulting Architecture |

| Pyrrole Synthesis | Paal-Knorr Reaction | 1,4-Dicarbonyl Compound | N-Benzenesulfinyl Pyrrole Derivative |

| Triazole Synthesis | Huisgen [3+2] Cycloaddition | Azide-functionalized Sulfinamide, Alkyne | Triazole-containing Sulfinamide |

| Pyridazine Synthesis | Japp-Klingemann Reaction / Cyclization | Arenediazonium Salt, Malononitrile | Pyridazine-fused Sulfinamide |

| Aziridine Synthesis | Aza-Darzens Reaction | Sulfinylimine, α-haloester | Aziridine Derivative |

Future Research Directions and Broader Impact of N Cyclohexylbenzenesulfinamide Studies in Organic Synthesis

Innovations in Green Chemistry Protocols for Sulfinamide Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of sulfinamides and their derivatives. researchgate.net Traditional methods often rely on harsh reagents and volatile organic solvents. researchgate.net Modern research aims to create more environmentally benign and efficient synthetic routes.

Key innovations in this area focus on several aspects:

Aqueous and Solvent-Free Conditions : A significant advancement is the development of synthetic methods that operate in water, a sustainable and non-toxic solvent. researchgate.netsci-hub.se For instance, a one-pot method for synthesizing N-aryl and N-alkyl sulfonamides (the oxidized form of sulfinamides) has been developed using trichloroisocyanuric acid (TCCA) for the oxidative chlorination of thiols and disulfides directly in water. researchgate.netsci-hub.se This process avoids organic bases and simplifies product isolation, often to simple filtration. researchgate.net Other approaches have successfully used water or ethanol (B145695) as solvents without the need for additional bases. sci-hub.se

Catalytic Systems : The use of catalysts is central to green chemistry as it can lead to higher efficiency and reduced waste. Manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides under solvent-free conditions. organic-chemistry.org Research is also exploring metal-free catalytic systems, such as boron-catalyzed N-alkylation of sulfonamides with alcohols, which offer a sustainable alternative to metal-based catalysts. thieme-connect.com

Energy Efficiency : New methods often operate at room temperature, reducing the energy consumption associated with heating reactions. sci-hub.se Techniques such as microwave-assisted and ultrasound-assisted synthesis are also being explored to improve energy efficiency and reaction rates. mdpi.com

Waste Reduction : By designing one-pot reactions where sequential steps are performed in the same vessel, chemists can significantly reduce waste from purification and solvent usage. researchgate.netsci-hub.se The concept of Process Mass Intensity (PMI), which measures the ratio of the mass of raw materials to the mass of the final product, is being used as a metric to drive the development of more sustainable processes. epa.gov

| Green Chemistry Approach | Key Features | Reagents/Catalysts | Advantages |

| Aqueous Synthesis | Uses water as the primary solvent. | Trichloroisocyanuric acid (TCCA), various amines. researchgate.netsci-hub.se | Reduces reliance on volatile organic compounds (VOCs), simplifies workup, enhances safety. researchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent (neat conditions). | Manganese dioxide, p-Toluenesulfonyl chloride. organic-chemistry.org | Eliminates solvent waste, can lead to higher reaction concentrations and faster rates. sci-hub.se |

| Catalytic N-Alkylation | Employs catalysts to facilitate the formation of C-N bonds. | Boron-based catalysts, Ru(II) complexes. organic-chemistry.orgthieme-connect.com | Low catalyst loading, high functional group compatibility, avoids stoichiometric reagents. thieme-connect.com |

| One-Pot Procedures | Multiple reaction steps are performed sequentially in a single reactor. | Thiols, TCCA, amines. researchgate.net | Minimizes waste, saves time and resources, improves overall efficiency. sci-hub.se |

Exploration of N-Cyclohexylbenzenesulfinamide as a Building Block for Complex Chemical Entities

In organic synthesis, a "building block" is a chemical compound with reactive functional groups that allows it to be readily incorporated into a larger, more complex molecule through modular assembly. wikipedia.org Similarly, a "synthon" is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. wikipedia.org this compound and its derivatives are increasingly valued as versatile building blocks due to the unique chemical properties of the sulfinamide group.

The sulfinamide moiety can be readily transformed into other important functional groups, particularly sulfonamides, which are prevalent in a wide range of pharmaceuticals. acs.org The use of this compound as a building block allows for the systematic construction of complex molecular architectures. For example, in the synthesis of pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds, which act as IKK2 inhibitors, a related building block, 4-Bromo-N-cyclohexylbenzenesulfonamide, is used as a key starting material. google.com This highlights how the N-cyclohexylbenzenesulfonamide scaffold can be a foundational piece in the assembly of medicinally relevant molecules.

The versatility of this building block is demonstrated in various reaction types:

Cross-Coupling Reactions : The N-cyclohexylbenzenesulfonamide core can be functionalized through cross-coupling reactions to attach various aryl or alkyl groups, creating a diverse library of compounds from a common precursor.

Synthesis of Heterocycles : The sulfur and nitrogen atoms provide reactive handles for constructing heterocyclic rings, which are core structures in many bioactive compounds.

Modular Assembly : The concept of using pre-functionalized building blocks simplifies the synthesis of complex targets. nih.gov Novel aldehyde-containing tetrazoles have been developed as building blocks for use in multicomponent reactions, demonstrating a strategy that could be adapted for sulfinamide-containing fragments. beilstein-journals.org

| Building Block / Synthon | Reaction Type | Resulting Complex Entity | Significance |

| 4-Bromo-N-cyclohexylbenzenesulfonamide | Palladium-catalyzed borylation | N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | Intermediate for IKK2 inhibitors. google.com |

| N-cyclohexylbenzenesulfonamide | N-Alkylation with Benzyl (B1604629) Chloride | N-Benzyl-N-cyclohexylbenzenesulfonamide | Synthesis of more complex tertiary sulfonamides. iucr.org |

| Aryl Sulfinamide | Photoredox-catalyzed decarboxylation | Alkylsulfinamides | Exchange of a carboxylic acid group for a sulfinamide group in drug candidates. acs.org |

| Primary Sulfinamides | Lewis acid-catalyzed transsulfinamidation | Secondary and Tertiary Sulfinamides | Streamlined synthesis of diverse sulfinamides from a common precursor. acs.org |

Integration of this compound Chemistry with Emerging Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The convergence of sulfinamide chemistry with modern synthetic methodologies like photoredox catalysis and electrochemistry is opening new avenues for bond formation under exceptionally mild conditions. acs.org These techniques use light or electricity, respectively, to generate highly reactive intermediates such as radicals, offering pathways that are often complementary to traditional thermal reactions. noelresearchgroup.com

Photoredox Catalysis: This method uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. rsc.org In the context of sulfinamide chemistry, photoredox catalysis has been used for:

Decarboxylative Sulfinamidation : Carboxylic acids can be converted into alkyl radicals via photoredox catalysis, which then add to N-sulfinylamines to form a variety of alkylsulfinamides. This allows for the direct replacement of a carboxylic acid functional group with a sulfinamide. acs.orgdiva-portal.org

C-H Functionalization : Light-promoted reactions can enable the direct sulfinamidation of inert C(sp³)–H bonds in alkanes, a transformation that is extremely challenging with conventional methods. acs.org

Synthesis from Aryl Radical Precursors : A combination of photoredox and copper catalysis allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Electrochemistry: Electrochemical synthesis uses an electric current to drive chemical reactions, providing a reagent-free method for oxidation and reduction. rsc.org It is considered a green technology because it replaces stoichiometric chemical oxidants or reductants with clean electrons. noelresearchgroup.com Recent applications in sulfonamide and sulfinamide synthesis include:

Oxidative Coupling : An electrochemical method has been developed for the direct synthesis of sulfonamides by coupling thiols and amines. This approach avoids the need for pre-activating the thiol to a sulfonyl chloride. noelresearchgroup.com

Metal-Free Synthesis : Direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines has been achieved, representing a highly efficient and environmentally friendly route. thieme-connect.com

These emerging methodologies offer precise control over reactivity and are often compatible with a wide range of functional groups, enabling the synthesis of complex molecules containing the this compound motif with greater efficiency and selectivity. thieme-connect.comnih.gov

| Methodology | Principle | Application in Sulfinamide/Sulfonamide Chemistry | Advantages |

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates via single-electron transfer. rsc.org | Synthesis of sulfinamides via decarboxylation of carboxylic acids; C-H amination of arenes. acs.orgrsc.orgdiva-portal.org | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. thieme-connect.com |

| Electrochemistry | Uses electric current to drive redox reactions, replacing chemical reagents with electrons. rsc.org | Direct synthesis of sulfonamides from thiols/amines or arenes/SO₂/amines. thieme-connect.comnoelresearchgroup.com | Sustainable (reagent-free oxidation/reduction), scalable, high atom economy. noelresearchgroup.comrsc.org |

| Synergistic Catalysis | Combines photoredox catalysis with another catalytic cycle (e.g., copper, organocatalysis). acs.org | Single-step synthesis of sulfonamides from aryl radical precursors, amines, and SO₂. acs.org | Enables complex transformations in one step, can overcome limitations of a single catalyst system. |

Expanding the Scope of Asymmetric Applications for Sulfinamides

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Sulfinamides, being chiral at the sulfur atom, are excellent tools for asymmetric synthesis, often serving as "chiral auxiliaries." diva-portal.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. diva-portal.org

The tert-butanesulfinamide, developed by Ellman, is a well-known example, but research is expanding to other sulfinamides to broaden the scope of their applications. This compound and its derivatives represent a platform for developing new chiral auxiliaries and catalysts.

Future research in this domain includes:

Development of New Chiral Auxiliaries : While tert-butanesulfinamide is widely used, there is a continuous search for new sulfinamide-based chiral auxiliaries that may offer different reactivity, be easier to remove, or provide higher diastereoselectivity in specific applications. The synthesis of novel perfluoroaryl sulfonimidamides (SIAs) from chiral sulfinamides demonstrates the potential to create new classes of chiral ligands and auxiliaries. acs.org

Catalytic Asymmetric Reactions : Moving beyond stoichiometric chiral auxiliaries, a major goal is to use sulfinamides as chiral ligands in catalytic asymmetric reactions. This would allow a small amount of a chiral sulfinamide-derived catalyst to generate large quantities of an enantiomerically enriched product, making the process more efficient and sustainable.

Stereoselective Synthesis of Complex Molecules : Chiral sulfinyl imines, which are readily prepared from sulfinamides, are key intermediates for the asymmetric synthesis of chiral amines and amino acids. diva-portal.org Photoredox-catalyzed methods that allow for the stereoselective addition of carbon radicals to these N-sulfinyl imines are expanding the toolbox for creating non-natural amino acids, which are valuable building blocks for drug discovery. diva-portal.org

The development of these asymmetric applications underscores the growing importance of sulfinamides like this compound, not just as structural components, but as critical tools for controlling the three-dimensional architecture of molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-cyclohexylbenzenesulfonamide derivatives?

- Answer : The synthesis typically involves sulfonylation of cyclohexylamine with activated benzenesulfonyl chlorides under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions. For example, sodium hydride (NaH) in dry DMF is used to deprotonate the amine, followed by nucleophilic substitution with sulfonyl chlorides . Purification often employs recrystallization from methanol-water mixtures to isolate high-purity products .

Q. Which analytical techniques are critical for confirming the structure of N-cyclohexylbenzenesulfonamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural data, including bond angles and torsion angles (e.g., central C–S–N–C torsion angles of ~78°) .

Q. How can common impurities in sulfonamide synthesis be identified and mitigated?

- Answer : Unreacted sulfonyl chlorides or by-products like sulfonic acids can be detected via thin-layer chromatography (TLC) or HPLC. Column chromatography or fractional crystallization using polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) effectively removes impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N-cyclohexylbenzenesulfonamide in substitution reactions?

- Answer : Kinetic studies reveal that solvent polarity and temperature significantly influence reaction pathways. For instance, polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while elevated temperatures accelerate sulfonamide derivatization. Isotopic labeling (e.g., ¹⁵N) can track nitrogen participation in intermediates .

Q. How do structural modifications (e.g., chloro or nitro substituents) alter the biological activity of N-cyclohexylbenzenesulfonamide?

- Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, improving interactions with biological targets like carbonic anhydrases. Structure-activity relationship (SAR) studies correlate substituent position (para vs. ortho) with antibacterial efficacy, as seen in cyclohexyl-sulfonamide derivatives .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Cross-validation using complementary techniques is critical. For example, discrepancies between NMR and MS data (e.g., unexpected molecular ion peaks) may indicate tautomerism or polymorphism. SC-XRD can resolve ambiguities by confirming solid-state conformation, such as L-shaped geometries or chair cyclohexane conformations .

Q. How does crystal packing influence the physicochemical properties of N-cyclohexylbenzenesulfonamide?

- Answer : Hydrogen-bonding networks (e.g., N–H⋯O interactions) form cyclic dimers [R₂(8) motifs], increasing melting points and solubility in polar solvents. Crystal engineering studies show that bulky substituents disrupt packing, reducing thermal stability .

Methodological Considerations

- Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions and monitor reaction progress via in-situ IR spectroscopy to detect sulfonyl chloride consumption .

- Data Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .

- Biological Screening : Employ enzyme inhibition assays (e.g., carbonic anhydrase) with IC₅₀ calculations to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.